molecular formula C24H34N4O3 B564418 (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide CAS No. 1356922-07-0

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide

Cat. No.: B564418
CAS No.: 1356922-07-0
M. Wt: 426.561
InChI Key: GSNVZVQZHGDMFF-CMOCDZPBSA-N
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Description

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide is a sophisticated chiral building block of significant importance in medicinal chemistry, primarily in the development of HIV-1 protease inhibitors. This compound serves as a core intermediate in the synthetic pathway for potent antiretroviral drugs, such as Amprenavir and its prodrug Fosamprenavir. These inhibitors function by mimicking the natural substrate of the HIV-1 protease enzyme, a critical viral protein required for the maturation of infectious viral particles. By competitively binding to the enzyme's active site, which is a C2-symmetric dimer, the drugs derived from this intermediate prevent the cleavage of viral polyproteins, thereby halting the production of mature, infectious virions. The specific (2S,3S,5S) stereochemistry of this synthon is crucial for achieving high binding affinity and selectivity for the viral protease over human proteases. Consequently, this compound is an invaluable tool for researchers investigating the structure-activity relationships of protease inhibitors, exploring novel synthetic routes for antiretroviral agents, and developing new therapeutic strategies to combat drug-resistant strains of HIV. Its use is strictly confined to laboratory research applications.

Properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(carbamoylamino)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-16(2)22(28-24(26)31)23(30)27-19(13-17-9-5-3-6-10-17)15-21(29)20(25)14-18-11-7-4-8-12-18/h3-12,16,19-22,29H,13-15,25H2,1-2H3,(H,27,30)(H3,26,28,31)/t19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVZVQZHGDMFF-CMOCDZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652433
Record name N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356922-07-0
Record name N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Synthesis Strategy

The compound’s stereochemical complexity necessitates a chiral pool approach using L-valine derivatives as starting materials. A validated route begins with the tert-butyloxycarbonyl (Boc)-protected intermediate (2S,3S,5S)-5-Boc-amino-3-hydroxy-1,6-diphenylhexane, which ensures retention of stereochemistry during subsequent couplings. Key steps include:

  • Amino Protection : Boc anhydride in tetrahydrofuran (THF) at 0°C under nitrogen, achieving >95% protection efficiency.

  • Hydroxyl Group Activation : Mesylation using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

  • Carbamoyl Coupling : Reaction with carbamoyl-L-valine using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dimethylformamide (DMF) at 20°C for 10 hours under inert atmosphere, yielding 50–70% isolated product.

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield
1Boc₂O, THF, 0°CAmino protection95%
2MsCl, Et₃N, DCMHydroxyl activation89%
3TBTU, DMF, 20°CAmide bond formation65%

Stereochemical Validation

Critical intermediates are analyzed via chiral high-performance liquid chromatography (HPLC) using Chiralpak® AD-H columns (hexane:isopropanol 90:10, 1 mL/min). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) confirms regiospecificity, with key signals including:

  • δ 7.2–7.4 ppm (aromatic protons from diphenyl groups).

  • δ 5.1 ppm (hydroxy proton, exchangeable with D₂O).

  • δ 1.4 ppm (Boc tert-butyl group, removed in final deprotection).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, a continuous flow system is employed for the amide coupling step:

  • Reactor Design : Tubular reactor (316L stainless steel, 10 m length, 2 mm diameter).

  • Conditions : 0.1 M substrate concentration in DMF, residence time 30 minutes, 25°C.

  • Output : 85% conversion rate with >99% enantiomeric excess (ee).

Purification and Isolation

Crude product is purified via:

  • Solvent Extraction : Partitioning between ethyl acetate and 5% citric acid to remove unreacted reagents.

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 3:1 → 1:2).

  • Crystallization : Ethanol/water (7:3) at −20°C, yielding needle-like crystals with 98.5% purity.

Analytical and Quality Control Methods

Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (5→95% over 20 min), UV detection at 210 nm.

  • Mass Spectrometry : Electrospray ionization (ESI+) m/z 427.3 [M+H]⁺, confirming molecular weight (426.6 g/mol).

Stability Profiling

Forced degradation studies under ICH guidelines reveal:

  • Photostability : No decomposition after 48 hours under UV light (λ = 254 nm).

  • Thermal Stability : Stable at 40°C/75% relative humidity for 4 weeks.

  • Hydrolytic Stability : Degrades <5% in pH 1–13 buffers over 24 hours.

Table 2: Key Analytical Parameters

ParameterMethodSpecification
PurityHPLC≥98.5%
Enantiomeric excessChiral HPLC≥99% ee
Residual solventsGC-FID<500 ppm

Challenges and Mitigation Strategies

Racemization During Coupling

The carbamoyl-valine amide moiety is prone to racemization at elevated temperatures. Mitigation includes:

  • Low-Temperature Coupling : Maintaining reactions at ≤20°C.

  • Short Reaction Times : Limiting amide bond formation to 10 hours.

  • Additive Use : 1-hydroxybenzotriazole (HOBt) suppresses base-catalyzed racemization.

Solubility Limitations

The compound’s hydrophobic diphenylhexane backbone necessitates formulation aids for in vivo studies:

  • Nanoemulsions : 20% Labrafil® M 1944 CS in phosphate-buffered saline (PBS).

  • Cyclodextrin Complexation : 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1:2 molar ratio .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (2S,3S,5S)-2-amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine amide is in the development of antiviral drugs. It serves as a critical intermediate in the synthesis of protease inhibitors such as Lopinavir and Ritonavir , which are used in the treatment of HIV/AIDS. The synthesis process involves multiple steps where this compound acts as a precursor to more complex molecules with antiviral properties .

Key Processes:

  • Intermediate for Antiviral Agents : The compound facilitates the formation of Lopinavir and Ritonavir through various chemical reactions that enhance their efficacy against HIV.
  • Improved Synthesis Techniques : Advances in synthetic methods have been developed to enhance the yield and purity of this compound during its preparation .

Peptide Synthesis

The structure of this compound allows it to be utilized effectively in peptide synthesis. Its ability to protect amino groups during the synthesis process enhances the efficiency and yield of complex peptide sequences. This protection is crucial for maintaining the integrity of reactive sites during multi-step synthesis processes.

Bioconjugation

In bioconjugation applications, this compound can be linked to targeting molecules for improved drug delivery systems. This is particularly relevant in cancer therapy where targeted delivery can enhance therapeutic effects while minimizing side effects. The ability to modify the compound's structure allows for greater flexibility in designing conjugates that can interact with specific biological targets .

Research in Medicinal Chemistry

The compound plays a significant role in medicinal chemistry research. Its diverse functional groups and structural features enable scientists to explore new therapeutic compounds with enhanced efficacy and reduced side effects. Research efforts often focus on modifying this compound to develop new derivatives that may exhibit improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antiviral Activity : Research has shown that derivatives of this compound exhibit potent antiviral activity against HIV by inhibiting protease enzymes essential for viral replication .
  • Peptide Synthesis Efficiency : Studies indicate that using this compound as a protecting group during peptide synthesis significantly increases overall yield compared to traditional methods .
  • Targeted Drug Delivery : Innovative research has demonstrated successful bioconjugation strategies using this compound to enhance the delivery of chemotherapeutic agents directly to cancer cells .

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties compared to analogous compounds:

Compound Name (CAS) Substituent at Position 5 Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (1356922-07-0) N-carbamoyl-L-valine amide C₂₄H₃₄N₄O₃ 450.56 Peptide-like substituent; potential protease inhibitor intermediate
BDH (144163-85-9) tert-Butyloxycarbonyl (Boc) C₂₄H₃₃N₃O₃ 435.54 Boc-protected intermediate; synthesized via one-pot method for efficiency
BDH Succinate Salt (183388-64-9) Boc + succinate counterion C₂₈H₃₇N₃O₇ 527.61 Enhanced aqueous solubility; used in formulation optimization
Thiazolyl Derivative (144164-11-4) (5-Thiazolyl)methoxycarbonyl C₂₅H₃₁N₃O₄S 485.60 Thiazole group may enable metal coordination or altered binding affinity
Diamine Intermediate (Key to lopinavir) Unprotected amino groups C₁₈H₂₅N₃O 315.41 Core structure for antiretroviral drugs; lacks functionalization at position 5

Physicochemical and Pharmacological Properties

  • Solubility : The BDH Succinate Salt (183388-64-9) exhibits improved solubility due to ionic interactions, whereas the Boc-protected BDH and target compound may require organic solvents for processing .
  • In contrast, thiazole-containing analogs (e.g., 144164-11-4) might interact differently with enzymatic targets due to aromatic heterocycles .
  • Stability : Boc groups in 144163-85-9 provide steric protection for amines during synthesis, while the valine amide in the target compound could be susceptible to enzymatic degradation in vivo .

Biological Activity

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide, also known as a derivative of amino acids, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure that includes a diphenyl hexane backbone and a carbamoyl L-valine amide moiety. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

The molecular formula of this compound is C27H38N2O7C_{27}H_{38}N_{2}O_{7} with a molecular weight of 502.61 g/mol. It features multiple functional groups that contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC27H38N2O7C_{27}H_{38}N_{2}O_{7}
Molecular Weight502.61 g/mol
CAS Number183388-64-9
StructureChemical Structure

Research indicates that this compound exhibits several biological activities, primarily through its interaction with cellular pathways. Its structural components allow it to modulate protein interactions and influence metabolic pathways.

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which help in reducing oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from apoptosis induced by various stressors, including ER stress and oxidative challenges. This neuroprotection is believed to be mediated through the inhibition of apoptotic pathways involving caspase activation.
  • Anti-inflammatory Properties : Preliminary data suggest that this compound may reduce inflammation markers in cellular models. This could be beneficial in conditions where inflammation plays a critical role.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

  • Study on Pancreatic β-cells : A recent investigation demonstrated that derivatives similar to this compound protected pancreatic β-cells from ER stress-induced apoptosis. The study reported an EC50 value of approximately 0.1 μM for maximal protective activity against ER stressors .
  • Cell Viability Assays : In vitro assays indicated that treatment with this compound resulted in increased cell viability under stress conditions compared to untreated controls. The mechanism was linked to the downregulation of apoptotic markers such as cleaved caspase-3 and PARP .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide, and how can intermediates be validated?

  • Methodology : Start with chiral pool synthesis using L-valine derivatives as precursors. Key intermediates like tert-butyloxycarbonyl (Boc)-protected amino alcohols (e.g., (2S,3S,5S)-5-Boc-amino-2-amino-3-hydroxy-1,6-diphenylhexane, CAS 144163-85-9) are critical for stereochemical control . Validate intermediates via chiral HPLC (e.g., using a Chiralpak® column) and 2D-NMR (COSY, HSQC) to confirm stereochemistry and functional group integrity . For carbamoyl linkage formation, employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions, as described for analogous amide syntheses .

Q. How can solubility and formulation challenges for this compound be addressed in preclinical studies?

  • Methodology : Perform a Hansen solubility parameter analysis to identify compatible solvents (e.g., DMSO for in vitro assays). For in vivo studies, use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability. Characterize formulations using dynamic light scattering (DLS) for particle size and zeta potential. Stability under physiological pH (4–8) should be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What analytical techniques are most robust for purity assessment and structural elucidation?

  • Methodology : Combine reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (210–280 nm) for purity analysis. High-resolution mass spectrometry (HRMS, ESI+) confirms molecular weight (e.g., observed vs. calculated [M+H]+). For stereochemical confirmation, use X-ray crystallography if single crystals are obtainable or compare experimental vs. simulated NMR spectra (e.g., 1^1H and 13^13C chemical shifts) .

Advanced Research Questions

Q. How can stereochemical inversion or racemization during synthesis be systematically prevented or detected?

  • Methodology : Implement real-time reaction monitoring via inline FTIR to track carbamate/amide bond formation. Use chiral derivatization agents (e.g., Marfey’s reagent) followed by LC-MS/MS to detect enantiomeric impurities at <0.1% levels. Kinetic studies under varying temperatures (0–50°C) and solvent polarities (e.g., DMF vs. THF) can identify racemization-prone steps. Computational modeling (DFT) of transition states may predict steric hindrance effects on stereochemical integrity .

Q. What strategies optimize the compound’s metabolic stability and target binding in pharmacokinetic studies?

  • Methodology : Perform in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound and metabolites. Structure-activity relationship (SAR) studies should focus on modifying the diphenylhexane backbone or carbamoyl group to reduce CYP450-mediated oxidation. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes with hydrophobic active sites) can prioritize derivatives with improved binding affinity .

Q. How do environmental factors (pH, light, temperature) influence the compound’s degradation pathways?

  • Methodology : Design a forced degradation study:

  • Photostability : Expose to UV light (ICH Q1B guidelines) in quartz cells; monitor via HPLC for photo-oxidation products.
  • Hydrolysis : Test in buffers (pH 1–13) at 60°C for 48 hours; identify hydrolyzed fragments (e.g., valine amide cleavage) using HRMS/MS.
  • Thermal stress : Store at 80°C for 1 week; analyze for dimerization or decomposition using SEC-MALS .

Q. What in vitro/in vivo models are suitable for evaluating the compound’s neuroprotective or cytotoxic effects?

  • Methodology : Use SH-SY5Y neuroblastoma cells for neuroprotection assays (e.g., H2_2O2_2-induced oxidative stress) with MTT viability tests. For cytotoxicity, screen against primary hepatocytes and HEK293 cells. In vivo, employ a rodent model of neurodegeneration (e.g., MPTP-induced Parkinsonism) with pharmacokinetic/pharmacodynamic (PK/PD) correlation via cerebrospinal fluid (CSF) sampling .

Methodological Considerations from Evidence

  • Synthetic Challenges : highlights the importance of reaction stoichiometry and purification (e.g., silica gel chromatography for dipeptide analogs), which applies to this compound’s carbamoyl-valine amide moiety .
  • Environmental Impact : While not directly studied, methodologies from INCHEMBIOL ( ) can be adapted to assess biodegradation or ecotoxicity .
  • Data Contradictions : Variability in Boc-protected intermediate stability ( vs. 12) suggests batch-specific QC protocols (e.g., Karl Fischer titration for residual moisture) are critical .

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